molecular formula C24H24N2O4 B12200466 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B12200466
M. Wt: 404.5 g/mol
InChI Key: OATUJLGQPUBAPS-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide is a complex organic compound with a unique structure that combines a furochromen core with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen core, followed by the introduction of the pyridine moiety and the propanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propanamide apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C24H24N2O4/c1-15-14-29-21-13-22-20(12-19(15)21)16(2)18(24(28)30-22)7-8-23(27)26(3)11-9-17-6-4-5-10-25-17/h4-6,10,12-14H,7-9,11H2,1-3H3

InChI Key

OATUJLGQPUBAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CCC4=CC=CC=N4)C

Origin of Product

United States

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